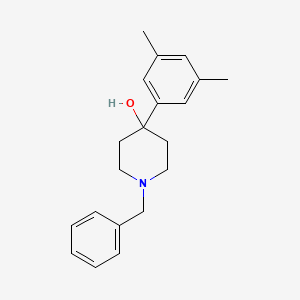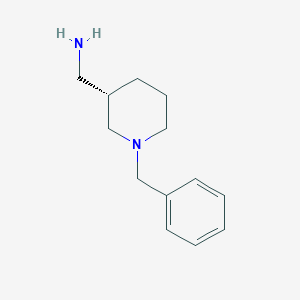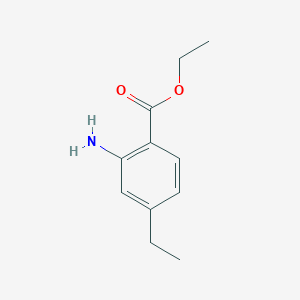
3,5-Dimethylpiperidin-4-ol
Overview
Description
3,5-Dimethylpiperidin-4-ol is a chemical compound with the molecular weight of 165.66 . It is also known by its IUPAC name, 3,5-dimethylpiperidin-4-ol hydrochloride . The compound is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for 3,5-Dimethylpiperidin-4-ol is1S/C7H15NO.ClH/c1-5-3-8-4-6 (2)7 (5)9;/h5-9H,3-4H2,1-2H3;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
3,5-Dimethylpiperidin-4-ol is a powder . It has a molecular weight of 165.66 . The compound is stored at room temperature .Scientific Research Applications
Synthesis and Stereochemistry
The synthesis of various derivatives of 3,5-dimethylpiperidin-4-ol, such as cis and trans 1,3-dimethylpiperidin-4-ols, has been explored. Studies focus on the configurations and preferred conformations of these derivatives based on their physical and chemical properties. For instance, conformational studies of esters of 1-methyl-piperidin-3-ol and isomeric 3-tropanols are noteworthy (A. Casy & W. Jeffery, 1972).
Catalytic Reduction and Stereochemistry
Research on the catalytic reduction of derivatives of 3,5-dimethylpiperid-4-one, including N-methyl and N-tert-butyl derivatives, highlights the stereochemical aspects and the anomalous behavior of certain derivatives during hydrogenation processes (E. A. Mistryukov & G. T. Katvalyan, 1970).
Luminescence and Solvatofluorochromism Properties
Squaraine dyes incorporating cis-3,5-dimethylpiperidine exhibit interesting properties like solution emission, crystalline-induced emission, and solvatofluorochromism. These dyes show potential in applications like optical materials due to their efficient emission and charge transfer effects (Fuqing Yu et al., 2021).
Thermochemistry of Methylpiperidines
Understanding the influence of the methyl group on the stability and conformational behavior of the piperidine ring, including 3,5-dimethylpiperidine, involves determining molar enthalpies of formation in different states. Theoretical calculations in this domain provide valuable insights into chemical stability and reactivity (M. Ribeiro da Silva et al., 2006).
Carcinogenesis Studies
The study of the carcinogenic effects of N-nitroso-3,5-dimethylpiperidine isomers in rats has led to insights into the differences in potency and carcinogenicity between the cis- and trans-isomers of this compound. This research is crucial for understanding the potential health hazards associated with various isomers (W. Lijinsky et al., 1982).
Antimicrobial and Antitubercular Properties
The synthesis of bis(3,5-dimethylpiperidinyl)-1,3,5-triazinyl)-N-(phenyl/benzothiazolyl)-acetamides and their testing against various bacteria and Mycobacterium tuberculosis indicates significant antimicrobial and antitubercular properties. This research opens up possibilities for new therapeutic agents (Amit B. Patel et al., 2012).
NMR Studies and Stereochemistry
Research involving nuclear magnetic resonance (NMR) of dialkylsubstituted piperidines, including 3,5-dimethylpiperidine, has provided crucial insights into their molecular structure and the shielding effects of methyl groups on adjacent ring protons. This information is vital for understanding the chemical behavior of such compounds (D. Wendisch et al., 1970).
Safety and Hazards
properties
IUPAC Name |
3,5-dimethylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-5-3-8-4-6(2)7(5)9/h5-9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMNKXXLTZKPQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(C1O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethylpiperidin-4-ol | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-3-ethyl-5-[[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3263330.png)

![7-[4-(3-Chlorobenzoyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B3263346.png)








